molecular formula C11H9NO3 B15069537 4-Hydroxyquinoline-2-acetic acid

4-Hydroxyquinoline-2-acetic acid

Cat. No.: B15069537
M. Wt: 203.19 g/mol
InChI Key: QLPRZADSXJBROT-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-2-acetic acid is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-2-acetic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinoline-2-acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinoline-2,4-diones.

    Reduction: Reduction reactions can yield different hydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-diones and hydroquinoline derivatives .

Scientific Research Applications

4-Hydroxyquinoline-2-acetic acid has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxyquinoline-2-acetic acid involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerase, which is crucial for DNA replication and repair. This inhibition can lead to antimicrobial and antiviral effects. Additionally, the compound can interact with other cellular pathways, contributing to its broad biological activity .

Comparison with Similar Compounds

    2-Hydroxyquinoline: Known for its antimicrobial properties.

    4-Hydroxyquinoline: Similar in structure but differs in its specific biological activities.

    2,4-Dihydroxyquinoline: Exhibits unique biological activities due to the presence of two hydroxyl groups.

Uniqueness: 4-Hydroxyquinoline-2-acetic acid stands out due to its specific acetic acid moiety, which can enhance its solubility and reactivity compared to other quinoline derivatives. This unique structure allows for diverse applications in various scientific fields .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-(4-oxo-1H-quinolin-2-yl)acetic acid

InChI

InChI=1S/C11H9NO3/c13-10-5-7(6-11(14)15)12-9-4-2-1-3-8(9)10/h1-5H,6H2,(H,12,13)(H,14,15)

InChI Key

QLPRZADSXJBROT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)CC(=O)O

Origin of Product

United States

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